molecular formula C17H20N2 B11866091 4-(1-Benzylpiperidin-2-yl)pyridine

4-(1-Benzylpiperidin-2-yl)pyridine

Cat. No.: B11866091
M. Wt: 252.35 g/mol
InChI Key: XAEJVXZQIVOGMD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-(1-Benzylpiperidin-2-yl)pyridine typically involves the reaction of 4-cyanopyridine with benzylamine, followed by catalytic hydrogenation . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

4-(1-Benzylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine-N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like Pd/C to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

4-(1-Benzylpiperidin-2-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(1-Benzylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets involved are still under investigation, but it is believed to affect dopamine and serotonin systems .

Comparison with Similar Compounds

4-(1-Benzylpiperidin-2-yl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

4-(1-benzylpiperidin-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-2-6-15(7-3-1)14-19-13-5-4-8-17(19)16-9-11-18-12-10-16/h1-3,6-7,9-12,17H,4-5,8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEJVXZQIVOGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CC=NC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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